N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide
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Overview
Description
. This compound features a unique structure that includes a thiophene ring, a sulfonyl group, a dihydroquinoline moiety, and a cyclopropanecarboxamide group, making it a subject of interest in various fields of chemistry and biology.
Mechanism of Action
Target of Action
Similar compounds, such as n-(thiophen-2-yl) nicotinamide derivatives, have been shown to exhibit fungicidal activities . They were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit fungicidal activities
Biochemical Pathways
Based on the fungicidal activities of similar compounds , it can be inferred that the compound may interfere with the biochemical pathways of fungi, leading to their inhibition or death.
Result of Action
Similar compounds have been found to exhibit fungicidal activities , suggesting that this compound may also have potential fungicidal effects.
Preparation Methods
The synthesis of N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the thiophene and quinoline intermediates. These intermediates are then subjected to sulfonylation and cyclopropanecarboxylation reactions under controlled conditions to yield the final product. Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reagents and conditions employed
Scientific Research Applications
N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide can be compared with other similar compounds, such as:
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)cyclopropanecarboxamide: Similar structure but with a different position of the sulfonyl group.
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-5-yl)cyclopropanecarboxamide: Another similar compound with a different position of the sulfonyl group. The uniqueness of this compound lies in its specific structural configuration, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S2/c20-17(13-5-6-13)18-14-8-7-12-3-1-9-19(15(12)11-14)24(21,22)16-4-2-10-23-16/h2,4,7-8,10-11,13H,1,3,5-6,9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGIIRSKRDGSBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3CC3)N(C1)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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